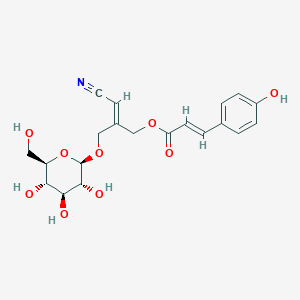

ent-Atisane-3beta,16alpha,17-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis efforts for related compounds have been documented, providing insights into methodologies that could be applicable to ent-Atisane-3beta,16alpha,17-triol. For instance, the synthesis of (25R)-5alpha-cholesta-3beta,16alpha,26-triol from diosgenin demonstrates the feasibility of obtaining complex steroidal structures through multi-step synthetic processes, involving hydroxylation and inversion of hydroxyl positions (Williams et al., 2004). Similarly, the creation of 16beta-hydroxy-5alpha-cholestane-3,6-dione , a cytotoxic marine oxysterol, highlights the synthesis of hydroxylated steroidal compounds from readily available precursors like diosgenin (Denancé, Guyot, & Samadi, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to ent-Atisane-3beta,16alpha,17-triol has been analyzed through various methods, including NMR and X-ray crystallography, to understand their three-dimensional conformation and stereochemistry. The work on 5alpha-Androst-16-ene-3beta,5alpha-diol and its derivatives showcases the complexity and variety of steroidal frameworks that can be synthesized and analyzed for their structural properties (Marson et al., 2003).

Chemical Reactions and Properties

The chemical behavior of similar compounds under various conditions can shed light on the reactivity of ent-Atisane-3beta,16alpha,17-triol. For example, the biotransformation of 7alpha-hydroxy- and 7-oxo-ent-atis-16-ene derivatives by the fungus Gibberella fujikuroi illustrates how microbial transformation can be utilized to modify steroidal structures, potentially leading to the hydroxylation at specific positions and the introduction of additional functional groups (Fraga et al., 2010).

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activities

- ent-Atisane-3beta,16alpha,17-triol has been studied for its cytotoxic activities. It was isolated from the roots of Euphorbia ebracteolata along with other diterpenoids. The cytotoxic activities of these compounds were evaluated against ANA-1, B16, and Jurkat tumor cells, highlighting the potential of ent-Atisane-3beta,16alpha,17-triol in cancer research (Shi et al., 2005).

Chemical Constituents and Antifungal Properties

- ent-Atisane-3beta,16alpha,17-triol was identified as a part of the chemical constituents isolated from the pericarp of Trewia nudiflora. The study also noted the presence of trace amounts of maytansinoids which exhibited prominent antifungal properties (Du et al., 2004).

Callus Culture Studies

- The compound was also isolated from the callus cultures of Trewia nudiflora. The study aimed to understand the production of maytansinoids in callus cultures and found that these cultures could not produce maytansinoids under the given conditions, indicating the specificity of compound production in plant tissues (Du et al., 2005).

Anti-Microfouling Activity

- ent-Atisane-3beta,16alpha,17-triol was also studied for its anti-microfouling activity. A new atisane-type diterpene, which shares a similar structural framework with ent-Atisane-3beta,16alpha,17-triol, exhibited significant anti-microfouling activity against Pseudomonas pseudoalcaligenes, showcasing the potential of ent-Atisane-3beta,16alpha,17-triol in marine biofouling prevention (Wang et al., 2009).

Eigenschaften

IUPAC Name |

(1S,4S,6R,9S,10R,12S,13S)-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,13-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-5-9-19-8-4-13(20(23,11-19)12-21)10-15(19)18(14,3)7-6-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCTUDLVVCKCA-LDEAWATRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CCC(CC3C2(CCC1O)C)C(C4)(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3)[C@@](C4)(CO)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Atisane-3beta,16alpha,17-triol | |

Q & A

Q1: What is known about the cytotoxic activity of ent-Atisane-3β,16α,17-triol?

A1: While ent-Atisane-3β,16α,17-triol itself was not tested for cytotoxic activity in the study by Zhang et al. [], other diterpenoids isolated from Euphorbia ebracteolata showed promising results. Notably, jolkinolide B exhibited moderate cytotoxicity against ANA-1, B16, and Jurkat tumor cell lines []. Further research is needed to determine if ent-Atisane-3β,16α,17-triol possesses similar or even greater cytotoxic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.